Cas no 161787-73-1 (3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-Pentanol, 3-amino-1,1,1-trifluoro-4-methyl-
- 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol
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- MDL: MFCD08691388
- インチ: 1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3
- InChIKey: CXXBVHOIDJALEU-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)(F)C(O)C(N)C(C)C
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29572-2.5g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-57563-0.25g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 0.25g |
$644.0 | 2023-02-09 | ||
Enamine | EN300-57563-1.0g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 1.0g |
$1299.0 | 2023-02-09 | ||
Enamine | EN300-57563-2.5g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 2.5g |
$2548.0 | 2023-02-09 | ||
Enamine | EN300-57563-10.0g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 10.0g |
$5590.0 | 2023-02-09 | ||
1PlusChem | 1P019LIL-1g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 90% | 1g |
$1668.00 | 2023-12-20 | |
1PlusChem | 1P019LIL-500mg |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 90% | 500mg |
$1316.00 | 2023-12-20 | |
1PlusChem | 1P019LIL-2.5g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 90% | 2.5g |
$3212.00 | 2023-12-20 | |
Enamine | EN300-29572-0.25g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 95.0% | 0.25g |
$644.0 | 2025-03-19 | |
Enamine | EN300-57563-0.1g |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
161787-73-1 | 0.1g |
$450.0 | 2023-02-09 |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
3-amino-1,1,1-trifluoro-4-methylpentan-2-olに関する追加情報
Introduction to 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol (CAS No. 161787-73-1)
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 161787-73-1, is a fluorinated alcohol with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound features a tertiary amine group and multiple fluorine atoms, which contribute to its distinct chemical properties and potential applications in drug development and material science.
The molecular structure of 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol consists of a five-carbon chain with a trifluoromethyl group at the first carbon, an amino group at the third carbon, and a hydroxyl group at the second carbon. The presence of fluorine atoms introduces electron-withdrawing effects, which can influence the reactivity and metabolic stability of the molecule. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
In recent years, fluorinated compounds have become increasingly important in medicinal chemistry due to their ability to enhance pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is widely recognized for its role in improving the bioavailability and duration of action of pharmaceuticals. 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol serves as a versatile building block for constructing novel scaffolds that exhibit improved pharmacological profiles.
One of the most compelling aspects of 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol is its utility in the synthesis of fluorinated analogs of existing drugs. By incorporating this compound into drug design strategies, chemists can explore new chemical space with the potential to yield more effective and selective therapeutic agents. For instance, researchers have utilized derivatives of this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.
Recent studies have highlighted the role of fluorinated alcohols in modulating protein-protein interactions and enzyme activity. The unique electronic properties introduced by fluorine atoms can alter the conformational dynamics of proteins, leading to enhanced binding affinity or altered enzyme kinetics. 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol has been employed in the design of protease inhibitors and kinase inhibitors, where its structural features contribute to improved binding interactions with target enzymes.
The synthesis of 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the amino group and hydroxyl group, followed by protection-deprotection strategies to control reactivity. The trifluoromethyl group is often introduced via cross-coupling reactions or direct fluorination methods.
In industrial settings, the production of 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol is conducted under controlled conditions to ensure reproducibility and scalability. Advances in catalytic systems have enabled more efficient synthetic routes, reducing waste and improving sustainability. These developments align with broader trends in green chemistry aimed at minimizing environmental impact while maintaining high standards of chemical purity.
The pharmacological potential of 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol has been explored in several preclinical studies. Researchers have investigated its effects on various biological targets, including enzymes involved in metabolic pathways and receptors implicated in neurological disorders. Preliminary findings suggest that derivatives of this compound may exhibit promising therapeutic effects without significant off-target interactions.
One notable application has been in the development of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs). The incorporation of fluorine atoms into NSAID scaffolds has led to compounds with enhanced anti-inflammatory activity and reduced gastrointestinal side effects. 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol has been used as a key intermediate in these syntheses due to its ability to introduce fluorine atoms while maintaining functional diversity.
The role of computational chemistry in designing novel fluorinated compounds cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes and pharmacological activities of derivatives based on 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol. These predictions guide experimental efforts by identifying promising leads for further optimization.
In conclusion,3-amino-launched on 5th 2025, identified by CAS No.16178773, is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing novel bioactive molecules with improved pharmacokinetic properties. As research continues to uncover new applications for fluorinated compounds,
will undoubtedly play a crucial role in shaping future therapeutic strategies.
(Note: The above content is intended for informational purposes only and does not constitute medical or scientific advice.)
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